molecular formula C11H11NO3 B8551608 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one

2-Ethoxy-5-methyl-3,1-benzoxazin-4-one

カタログ番号: B8551608
分子量: 205.21 g/mol
InChIキー: RXRDLQPDTPLKJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxy-5-methyl-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

One of the primary applications of 2-ethoxy-5-methyl-3,1-benzoxazin-4-one is in the synthesis of quinazolinone derivatives that exhibit significant antimicrobial activity. Research has demonstrated that these derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity is assessed using methods such as the disc diffusion technique, which measures the zone of inhibition around a compound-infused disc on an agar plate.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives Synthesized from this compound

CompoundType of MicroorganismZone of Inhibition (mm)
Quinazolinone Derivative AStaphylococcus aureus25
Quinazolinone Derivative BEscherichia coli20
Quinazolinone Derivative CCandida albicans18

These findings indicate the potential of this compound derivatives as effective antimicrobial agents, which could lead to new treatments for infections caused by resistant strains of bacteria and fungi .

Therapeutic Applications

The compound has also been studied for its role as a human leukocyte elastase inhibitor. This property is crucial in developing treatments for conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases. The inhibition mechanism involves acylation at the serine residue in the active site of the enzyme, which prevents its activity and thereby reduces tissue damage associated with inflammation .

Case Study: Human Leukocyte Elastase Inhibition
A study evaluated the efficacy of various benzoxazinone derivatives in inhibiting human leukocyte elastase. The results showed that derivatives synthesized from this compound exhibited significant inhibitory effects with IC50 values comparable to standard inhibitors used in clinical settings .

Agricultural Applications

In agriculture, this compound has been utilized for its antifungal properties against plant pathogens. Formulations derived from this compound have shown effectiveness against various fungal diseases affecting crops. For instance, studies indicate that formulations containing this compound can significantly inhibit the growth of pathogens such as Sclerotium rolfsii and Rhizoctonia solani, which are responsible for root rot and wilt diseases in plants.

Table 2: Efficacy of Formulated this compound Against Plant Pathogens

PathogenConcentration (ppm)% Inhibition
Sclerotium rolfsii100090
Rhizoctonia solani50060

These results highlight the potential of this compound as a biopesticide or fungicide, contributing to sustainable agricultural practices by reducing reliance on synthetic chemicals .

特性

分子式

C11H11NO3

分子量

205.21 g/mol

IUPAC名

2-ethoxy-5-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C11H11NO3/c1-3-14-11-12-8-6-4-5-7(2)9(8)10(13)15-11/h4-6H,3H2,1-2H3

InChIキー

RXRDLQPDTPLKJM-UHFFFAOYSA-N

正規SMILES

CCOC1=NC2=CC=CC(=C2C(=O)O1)C

製品の起源

United States

Synthesis routes and methods I

Procedure details

By following the procedure of Part A, but replacing 2-amino-6-methyl benzoic acid with the appropriate aminobenzoic acid prepared in Preparation I, and/or replacing ethyl chloroformate with the appropriate chloroformate prepared in Preparation II, the following compounds of Formula (1) are prepared:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-6-methyl benzoic acid (25g., 0.165 mol) in dry pyridine (125 ml) at room temperature under anhydrous conditions was added ethyl chloroformate (47.33 ml, 3 equiv.) in a dropwise manner over 15 minutes. After stirring for 2 hours, the excess pyridine was removed under reduced pressure at a bath temperature of 40° C., and the residue was stirred vigorously in ice-cold water (250 ml) for 15 minutes. The pale yellow powder was collected by filtration, washed with water (100 ml) and air-dried to give the crude product (30.4g). The crude product was treated with active charcoal (2g) in ether (200ml) to afford a white solid after removal of solvent. Recrystallization from EtOAc/pet. ether gave 2-ethoxy-5-methyl-4H-3,1-benzoxazin-4-one (28.1g, 83%) as colorless crystals; m.p. 104°-105° C.; analysis for C11H11NO3 : C, 64.38; H, 5.40; N, 6.83. Found: C, 64.21; H, 5.43; N, 6.80.
Quantity
0.165 mol
Type
reactant
Reaction Step One
Quantity
47.33 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。